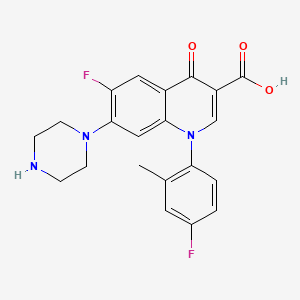
Disodium 6-chloro-6'-methoxy-4-methyl(2,2'-bibenzo(b)thiophene)-3,3'-diyl disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 233-351-5 refers to a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 233-351-5 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of EINECS 233-351-5 typically involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common methods include batch and continuous production techniques, utilizing advanced equipment and technology to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: EINECS 233-351-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under specific conditions to facilitate the substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides or hydroxides, reduction may yield alcohols or amines, and substitution may result in halogenated or alkylated derivatives .
Scientific Research Applications
EINECS 233-351-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological processes and mechanisms.
Medicine: Utilized in pharmaceutical research and development for the synthesis of active pharmaceutical ingredients.
Industry: Applied in manufacturing processes, including the production of polymers, coatings, and other industrial products
Mechanism of Action
The mechanism of action of EINECS 233-351-5 involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the application and context. For example, in pharmaceutical applications, the compound may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways involved are often the subject of ongoing research .
Comparison with Similar Compounds
EINECS 233-140-8: Calcium chloride, used in various applications including biochemistry and industry.
EINECS 233-139-2: Boric acid, commonly used in pharmaceuticals and industrial processes.
Comparison: EINECS 233-351-5 is unique in its specific chemical structure and properties, which determine its reactivity and applications. Compared to similar compounds like calcium chloride and boric acid, EINECS 233-351-5 may offer distinct advantages in certain applications due to its specific reactivity and interaction with other substances .
Properties
CAS No. |
10126-92-8 |
|---|---|
Molecular Formula |
C18H11ClNa2O9S4 |
Molecular Weight |
581.0 g/mol |
IUPAC Name |
disodium;[6-chloro-2-(6-methoxy-3-sulfonatooxy-1-benzothiophen-2-yl)-4-methyl-1-benzothiophen-3-yl] sulfate |
InChI |
InChI=1S/C18H13ClO9S4.2Na/c1-8-5-9(19)6-13-14(8)16(28-32(23,24)25)18(30-13)17-15(27-31(20,21)22)11-4-3-10(26-2)7-12(11)29-17;;/h3-7H,1-2H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
SJHIKXIBGBSJQX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC2=C1C(=C(S2)C3=C(C4=C(S3)C=C(C=C4)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



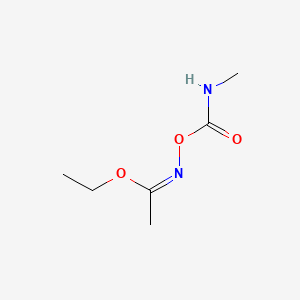

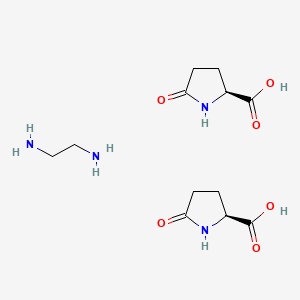
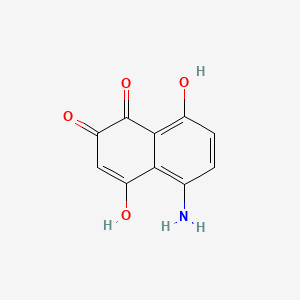


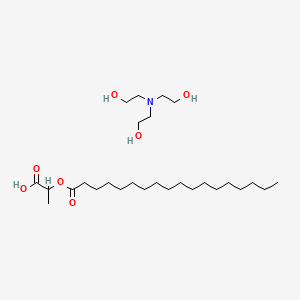
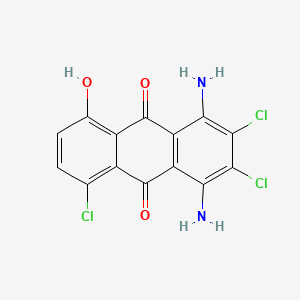

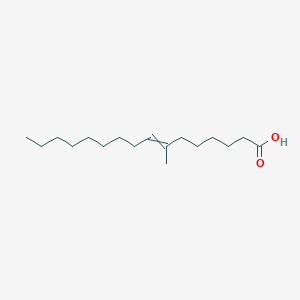
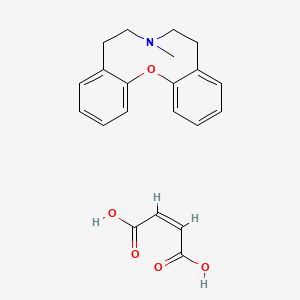
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
